L-Penicillamine

Catalog No.
S533641
CAS No.
1113-41-3
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Penicillamine

CAS Number

1113-41-3

Product Name

L-Penicillamine

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)

InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)O)N)S

Solubility

4.65e+00 g/L

Synonyms

L-Penicillamine;

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Isomeric SMILES

CC(C)([C@@H](C(=O)[O-])[NH3+])S

Description

The exact mass of the compound L-Penicillamine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757265. It belongs to the ontological category of penicillamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Heavy Metal Poisoning

L-Penicillamine's ability to chelate metals has led to its use in treating heavy metal poisoning. It can bind to metals like copper, lead, and mercury, forming complexes that are then excreted from the body. This helps reduce the amount of circulating metal and potentially lessen cellular damage [1].

Here are some sources for this information:

  • "L-Penicillamine for Metal Intoxication: " by National Institutes of Health (US)

Understanding Wilson's Disease

Wilson's disease is a genetic disorder that causes copper to build up in the body. L-Penicillamine is used as a treatment for this condition. By chelating copper, it promotes its excretion and helps restore copper balance [2].

Some sources for this information:

  • "Wilson's Disease: " by National Institutes of Health (US)

Researching Connective Tissue Diseases

L-Penicillamine's mechanism of action is still under investigation, but it has been shown to have immunomodulatory effects, meaning it can influence the immune system [3]. This property has led researchers to explore its potential role in treating autoimmune diseases like rheumatoid arthritis and systemic sclerosis.

Here are some sources for this information:

  • "L-Penicillamine: New Uses for an Old Drug: " by Arthritis & Rheumatism (Journal)

L-Penicillamine is an amino acid derivative and a chelating agent primarily used in medicine for its ability to bind heavy metals, facilitating their excretion from the body. It is a chiral compound, with the L-enantiomer being less commonly used due to its toxicity compared to the D-enantiomer, which is therapeutically active. Structurally, L-Penicillamine is characterized by a thiol (-SH) group, an amine (-NH2), and a carboxylic acid (-COOH), making it a trifunctional organic compound. This unique structure allows it to interact with various metal ions and biological molecules, leading to its diverse applications in treating conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis .

  • Chelation of Heavy Metals: It forms stable complexes with metals like copper, lead, and mercury, which are then excreted via the kidneys. This mechanism is particularly important in treating Wilson's disease, where excess copper accumulation occurs .
  • Disulfide Bond Formation: L-Penicillamine can react with cysteine to form mixed disulfides, enhancing the solubility of cysteine and aiding in the treatment of cystinuria by preventing stone formation .
  • Inhibition of Enzymatic Activity: The thiol group in L-Penicillamine can inhibit certain enzymes that depend on sulfhydryl groups for their activity, potentially leading to toxic effects in susceptible individuals .

L-Penicillamine exhibits various biological activities:

  • Immunomodulatory Effects: It has been shown to reduce T-lymphocyte activity and inhibit macrophage function, making it useful as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis .
  • Metal Chelation: Its primary role as a chelator allows it to decrease copper levels in Wilson's disease significantly. The drug binds to excess copper ions, forming complexes that are easily excreted .
  • Potential Neurotoxicity: There are concerns regarding its neurotoxic effects due to its ability to disrupt metabolic pathways in neurons, particularly through inhibition of sulfhydryl-dependent enzymes .

L-Penicillamine can be synthesized through several methods:

  • From Penicillin: The original synthesis method involved hydrolysis of penicillin. The penicillin molecule is modified chemically to produce L-Penicillamine .
  • Chemical Synthesis: L-Penicillamine can also be synthesized through the reaction of 3-amino-3-methylbutanoic acid with hydrogen sulfide under controlled conditions .
  • Biotechnological Approaches: Recent advancements have explored using microbial fermentation processes to produce L-Penicillamine from simpler substrates .

L-Penicillamine has several important medical applications:

  • Wilson's Disease Treatment: It is the first-line treatment for this genetic disorder characterized by excessive copper accumulation .
  • Cystinuria Management: By increasing the solubility of cystine in urine, it helps prevent the formation of kidney stones .
  • Rheumatoid Arthritis Therapy: Although less commonly used today due to newer therapies, it remains an option for patients who do not respond to conventional treatments .
  • Lead Poisoning Treatment: It serves as an off-label treatment option for lead poisoning due to its chelating properties .

L-Penicillamine interacts with various substances:

  • Drug Interactions: It has significant interactions with other medications including aluminum hydroxide and iron supplements, which can reduce its effectiveness by decreasing absorption. Conversely, some drugs like peramivir may increase its levels .
  • Nutritional Interactions: The drug can interfere with vitamin B6 metabolism due to its pyridoxine-inhibiting properties, leading to deficiencies if not monitored properly .

L-Penicillamine shares similarities with other compounds but has unique properties that distinguish it:

CompoundStructure/PropertiesUnique Features
D-PenicillamineSame as L-Penicillamine but less toxicTherapeutically active; used primarily for chelation
DimercaprolAnother chelating agentUsed primarily for arsenic and mercury poisoning
N-acetylcysteineThiol-containing compoundPrimarily used as a mucolytic agent; less effective as a metal chelator
CysteineAmino acid with a thiol groupPrecursor to glutathione; not used for metal chelation
TrientineChelating agent similar in functionOften used as an alternative treatment for Wilson's disease

L-Penicillamine's unique combination of immunomodulatory effects and heavy metal chelation capacity makes it especially valuable in specific medical contexts compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.05104977 g/mol

Monoisotopic Mass

149.05104977 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XOP7Y1H98

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52-67-5
1113-41-3

Wikipedia

(+)-penicillamine

Dates

Modify: 2023-08-15
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11: Long T, Guo Y, Lin M, Yuan M, Liu Z, Huang C. Optically active red-emitting Cu nanoclusters originating from complexation and redox reaction between copper(ii) and d/l-penicillamine. Nanoscale. 2016 May 5;8(18):9764-70. doi: 10.1039/c6nr01492e. PubMed PMID: 27118654.
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